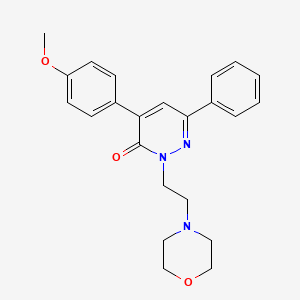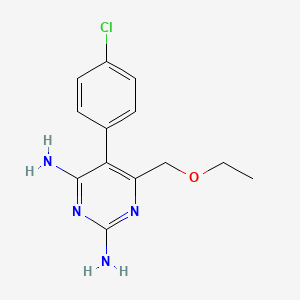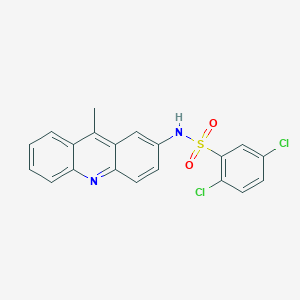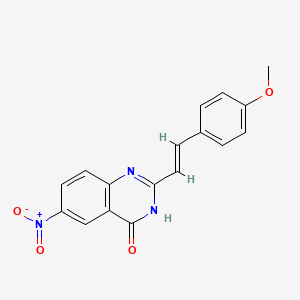
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one is a synthetic organic compound that belongs to the quinazolinone family. This compound is characterized by the presence of a methoxystyryl group at the 2-position and a nitro group at the 6-position of the quinazolinone core. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 6-nitro-2-aminobenzamide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxystyryl)-6-nitroquinazolin-4(1H)-one.
Reduction: Formation of 2-(4-Methoxystyryl)-6-aminoquinazolin-4(1H)-one.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit key enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.
Comparaison Avec Des Composés Similaires
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one can be compared with other quinazolinone derivatives such as:
2-(4-Methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine: Known for its photoinitiating properties.
5,5′′-bis(4′-methoxy-[1,1′-biphenyl]-4-yl)-2,2′5′,2′′-terthiophene: Used in optoelectronic applications.
Triphenylamine-based chalcone photoinitiators: Utilized in free radical photopolymerization.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxystyryl and nitro groups, which contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H13N3O4 |
|---|---|
Poids moléculaire |
323.30 g/mol |
Nom IUPAC |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H13N3O4/c1-24-13-6-2-11(3-7-13)4-9-16-18-15-8-5-12(20(22)23)10-14(15)17(21)19-16/h2-10H,1H3,(H,18,19,21)/b9-4+ |
Clé InChI |
AGGOHGVSRYGETJ-RUDMXATFSA-N |
SMILES isomérique |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
SMILES canonique |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


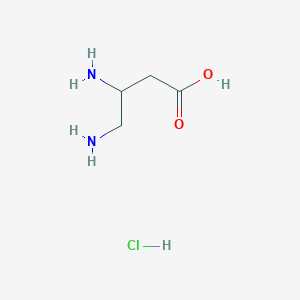
![4H-Pyrido[1,2-a]pyrimidine-3-acetic acid, 6-methyl-4-oxo-, ethyl ester](/img/structure/B12925348.png)
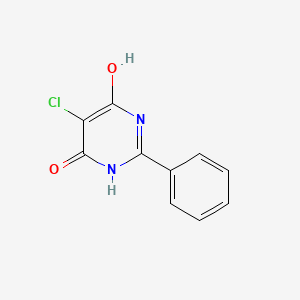
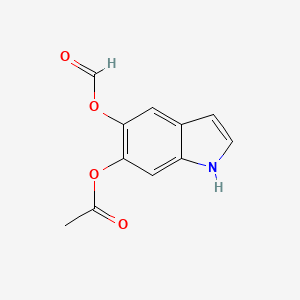
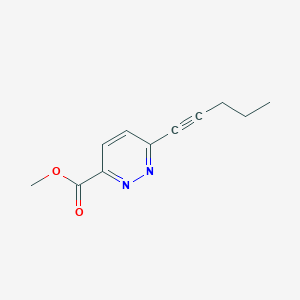
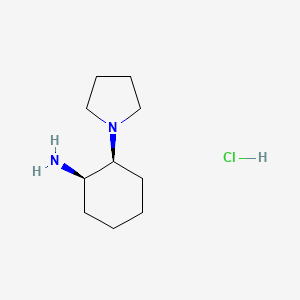
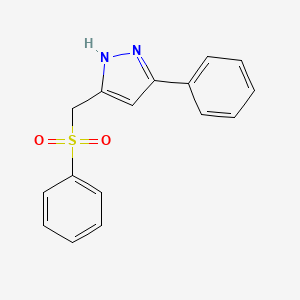
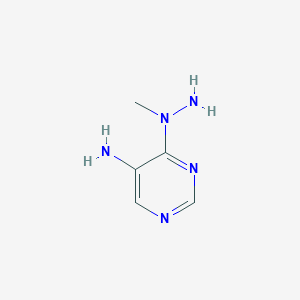
![7-Methyl-2-(4-nitrophenyl)-1,2,3,4-tetrahydropyrimido[4,5-d]pyrimidine](/img/structure/B12925402.png)
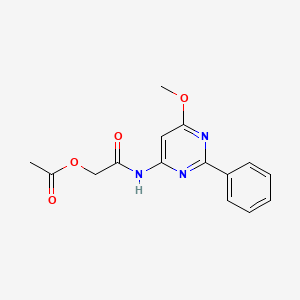
![(2R,3S)-3-Phenylbicyclo[2.2.1]heptan-2-amine](/img/structure/B12925409.png)
